N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

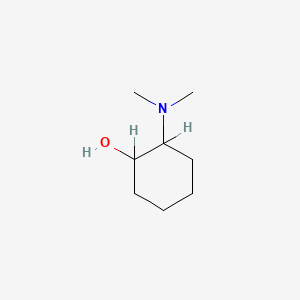

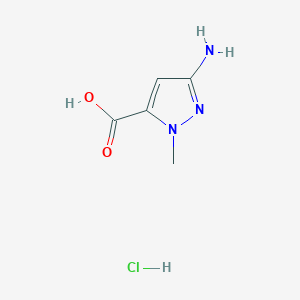

“N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 55097-55-7 . It has a molecular weight of 251.73 and its linear formula is C14 H14 F N . Cl H . It is a solid substance stored at room temperature .

Molecular Structure Analysis

The InChI Code of “this compound” is 1S/C14H14FN.ClH/c15-14-8-6-13 (7-9-14)11-16-10-12-4-2-1-3-5-12;/h1-9,16H,10-11H2;1H . The InChI key is CXYMTBOFRPOGFG-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

“this compound” is a solid substance . It is stored at room temperature . The molecular weight of the compound is 251.73 .科学的研究の応用

Synthesis and Organic Chemistry

In the realm of organic chemistry, compounds similar to N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride serve as intermediates in the synthesis of more complex molecules. For instance, research on the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, highlights the importance of such compounds in drug synthesis processes (Qiu et al., 2009).

Antimicrobial Applications

Benzofuran derivatives, which share structural similarities with this compound, have been extensively studied for their antimicrobial properties. These compounds, found in both natural and synthetic forms, exhibit a broad spectrum of biological activities, including potential as antimicrobial agents against various pathogens (Hiremathad et al., 2015). This suggests the potential for this compound to contribute to the development of new antimicrobial therapies.

Environmental Science

In environmental science, related compounds are studied for their degradation and the effects of their by-products. For example, advanced oxidation processes (AOPs) are used to treat acetaminophen from aqueous media, leading to the generation of various by-products. Such research is crucial for understanding the environmental impact of pharmaceutical and chemical compounds and developing methods for their safe disposal or treatment (Qutob et al., 2022).

Optoelectronic Materials

Compounds featuring benzyl and fluorophenyl groups are explored for their applications in optoelectronics. The incorporation of such fragments into π-extended conjugated systems is valuable for creating novel materials with potential uses in electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova et al., 2018).

Safety and Hazards

作用機序

Mode of Action

It’s structurally related compound, 4-fluorobenzylamine, is known to be used as a potassium channel blocking agent . It’s plausible that N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride might exhibit similar interactions with its targets.

Biochemical Pathways

4-fluorobenzylamine, a related compound, is used in the synthesis of new tris-iron (iii) chelates of 3-hydroxy-4-pyridinone ligands . This suggests that this compound might have potential effects on iron metabolism and related biochemical pathways.

Action Environment

It’s known that the compound is a solid at room temperature , which might suggest its stability under standard environmental conditions.

生化学分析

Biochemical Properties

N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as a potassium channel blocking agent . This interaction can influence the activity of potassium channels, which are crucial for maintaining the electrical excitability of cells. Additionally, this compound can react with the α- and γ-carboxyl groups of folic acid to yield 18F-labeled folate . This reaction is particularly useful in the synthesis of new tris-iron (III) chelates of 3-hydroxy-4-pyridinone ligands .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a potassium channel blocker can alter the electrical activity of cells, impacting processes such as muscle contraction and neurotransmission . Furthermore, its interaction with folic acid can influence cellular metabolism and gene expression by affecting the availability of folate, a vital cofactor in numerous biochemical reactions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a potassium channel blocker, it binds to specific sites on the potassium channels, inhibiting their activity . This inhibition can lead to changes in the electrical properties of cells, affecting various physiological processes. Additionally, its reaction with folic acid can lead to the formation of 18F-labeled folate, which can be used in imaging studies to track folate metabolism and distribution in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard storage conditions . Its degradation products and their potential effects on cells need to be carefully monitored in long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. For instance, high doses of the compound may result in toxic or adverse effects, such as disruptions in potassium channel activity and subsequent physiological imbalances . It is essential to determine the appropriate dosage to achieve the desired effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For example, its interaction with folic acid can influence the metabolic flux and levels of metabolites involved in folate metabolism . Understanding these interactions is vital for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its overall effects on cellular function.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its precise mechanisms of action and potential therapeutic applications.

特性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1-phenylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN.ClH/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12;/h1-9,16H,10-11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYMTBOFRPOGFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide dihydrochloride](/img/structure/B6351088.png)

![[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B6351091.png)

![3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B6351114.png)

![{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride](/img/structure/B6351126.png)

![[2-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)ethyl]amine hydrochloride](/img/structure/B6351148.png)

![[2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt)](/img/structure/B6351157.png)